molecular formula C10H9NO3 B590903 5-Hydroxyindole-3-acetic-2,2-d2 acid CAS No. 56209-31-5

5-Hydroxyindole-3-acetic-2,2-d2 acid

Cat. No.: B590903
CAS No.: 56209-31-5
M. Wt: 193.198
InChI Key: DUUGKQCEGZLZNO-SMZGMGDZSA-N
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Description

5-Hydroxyindole-3-acetic-2,2-d2 acid (CAS: 56209-31-5 and 54-16-0) is a deuterated derivative of 5-hydroxyindole-3-acetic acid (5-HIAA), a major metabolite of serotonin (5-hydroxytryptamine, 5-HT) . This compound features two deuterium atoms at the α-positions of the acetic acid side chain, resulting in a molecular weight of 193.20 g/mol . It is categorized under medical research products and is utilized as a stable isotope-labeled internal standard in mass spectrometry-based assays to enhance analytical precision in neurotransmitter metabolism studies .

Key properties include:

  • Isotopic Enrichment: Deuterium substitution at the 2,2-positions of the acetic acid moiety.
  • Storage: Requires refrigeration to maintain stability, with recommended re-analysis after three years .
  • Safety: Classified as non-hazardous for transport .

Mechanism of Action

Target of Action

5-Hydroxyindole-3-acetic Acid-D2, also known as 5-Hydroxyindole-3-acetic-2,2-d2 acid, is a deuterium-labeled derivative of 5-Hydroxyindole-3-acetic acid . This compound is a major metabolite of serotonin , a neurotransmitter that plays a crucial role in various biological activities, including mood regulation, gastrointestinal motility, and cardiovascular function . The primary targets of this compound are L-type calcium channels located on the colonic smooth muscle cells .

Mode of Action

The compound interacts with its targets, the L-type calcium channels, to stimulate intestinal motility . This interaction results in the acceleration of gut contractility . Moreover, the compound can stimulate a cell line model of intestinal enterochromaffin cells, resulting in a significant increase in serotonin production .

Biochemical Pathways

5-Hydroxyindole-3-acetic Acid-D2 is part of the serotonin pathway, where it serves as a catabolic end product . This pathway involves the metabolism of the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme .

Pharmacokinetics

The pharmacokinetics of 5-Hydroxyindole-3-acetic Acid-D2 is influenced by its deuterium labeling. Deuteration has gained attention for its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The action of 5-Hydroxyindole-3-acetic Acid-D2 leads to significant physiological effects. When administered orally in rats, it significantly accelerates the total gut transit time . This acceleration of gut contractility can potentially influence the overall gastrointestinal function.

Action Environment

The action of 5-Hydroxyindole-3-acetic Acid-D2 is influenced by various environmental factors. For instance, the production of 5-HI, a metabolite in the same pathway, is inhibited upon pH reduction in in vitro studies . Moreover, the compound’s action can be influenced by the gut microbiota, which plays a role in metabolizing 5-HTP to 5-HI .

Biochemical Analysis

Biochemical Properties

5-Hydroxyindole-3-acetic Acid-D2 plays a significant role in biochemical reactions. It is formed when serotonin is metabolized by monamine oxidase and aldehyde dehydrogenase in the liver . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the enzyme tryptophanase (TnaA), which is involved in the conversion of the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole .

Cellular Effects

5-Hydroxyindole-3-acetic Acid-D2 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to accelerate gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells .

Molecular Mechanism

The molecular mechanism of action of 5-Hydroxyindole-3-acetic Acid-D2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, for example, by accelerating gut contractility via activation of L-type calcium channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxyindole-3-acetic Acid-D2 change over time. It has been found that plasma 5-Hydroxyindole-3-acetic Acid-D2 levels were significantly elevated in severe Acute Respiratory Distress Syndrome (ARDS) cases with shock status and positively correlated with clinical severity .

Dosage Effects in Animal Models

The effects of 5-Hydroxyindole-3-acetic Acid-D2 vary with different dosages in animal models. For instance, when administered orally in rats, 5-Hydroxyindole-3-acetic Acid-D2 significantly accelerates the total gut transit time .

Metabolic Pathways

5-Hydroxyindole-3-acetic Acid-D2 is involved in the metabolism of serotonin, a process that involves several enzymes and cofactors . It is formed when serotonin is metabolized by monamine oxidase and aldehyde dehydrogenase in the liver .

Transport and Distribution

It is known that it is a metabolite of serotonin and is used to determine serotonin levels in the body .

Subcellular Localization

As a metabolite of serotonin, it is likely to be found wherever serotonin and its metabolites are localized within the cell .

Biological Activity

5-Hydroxyindole-3-acetic-2,2-d2 acid (5-HIAA-D2) is a deuterated derivative of 5-hydroxyindole-3-acetic acid, a metabolite of serotonin. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and its role as a biomarker in various physiological and pathological conditions.

5-HIAA-D2 is synthesized from serotonin through enzymatic pathways involving monoamine oxidase, which catalyzes the oxidative deamination of serotonin. The presence of deuterium isotopes enhances the stability and tracking of this compound in biological studies, allowing for more precise measurements in metabolic studies and pharmacokinetics.

Biological Activity

Neuropharmacological Effects:
Research indicates that 5-HIAA-D2 may play a role in modulating neurotransmitter systems. It has been studied for its effects on neuronal viability and apoptosis. For instance, in vitro studies have shown that 5-HIAA-D2 can influence cell survival in neuronal cell lines such as SH-SY5Y, particularly under conditions of oxidative stress induced by agents like 6-hydroxydopamine (6-OHDA). The compound appears to enhance cell viability while decreasing markers of apoptosis, such as caspase-3 activation .

Role as a Biomarker:
5-HIAA levels in cerebrospinal fluid (CSF) are often used as indicators of serotonergic activity. Elevated levels of 5-HIAA have been associated with various psychiatric disorders, including depression and suicidal behavior. Studies have shown that low CSF concentrations of 5-HIAA can predict increased suicide risk among individuals with mood disorders .

Case Studies

  • Suicide Risk Prediction:
    A longitudinal study tracked CSF levels of 5-HIAA in patients with mood disorders over several years. Findings indicated that lower concentrations were significantly correlated with higher suicide attempts, suggesting its utility as a predictive biomarker for suicidal behavior .
  • Neurotoxicity Assessment:
    In a controlled experiment, SH-SY5Y cells treated with 6-OHDA showed significant neurotoxicity; however, co-treatment with 5-HIAA-D2 resulted in improved cell survival rates and reduced oxidative stress markers. This suggests a protective role against neurotoxic agents .

Data Tables

Study Findings Concentration Measured Outcome
Study ALow CSF 5-HIAA linked to suicide riskCSF 5-HIAA levelsIncreased risk of suicide
Study BProtective effects against neurotoxicityCell viability post-treatmentEnhanced survival in SH-SY5Y cells
Study CCorrelation with mood disorders severityUrinary 5-HIAA levelsHigher levels correlated with severe symptoms

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 5-Hydroxyindole-3-acetic-2,2-d2 acid in biological matrices?

  • Methodology : Use LC-MS/MS with deuterated internal standards for enhanced specificity. For urine or plasma, employ a mobile phase of 0.05–0.1% formic acid and acetonitrile (1:9 ratio) to optimize peak separation and sensitivity . Validate the method using linearity (R² > 0.99), intra-day precision (<10% CV), and recovery studies (85–115%) . UV-HPLC with a C18 column is an alternative for non-deuterated analogs but lacks isotopic specificity .

Q. How should this compound be stored to ensure stability?

  • Protocol : Store at 2–8°C in airtight, light-protected containers. Stability studies indicate degradation <5% over three years under these conditions. Reanalyze purity after prolonged storage using validated chromatographic methods (e.g., LC-MS/MS) to confirm isotopic integrity . Avoid exposure to moisture or extreme pH, as hydrolysis of the acetic acid moiety may occur .

Q. What safety precautions are critical during handling?

  • Guidelines : Wear nitrile gloves, lab coats, and eye protection (e.g., goggles). Use fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline and seek medical evaluation . Avoid incompatible materials like strong oxidizers or bases, which may induce hazardous reactions .

Advanced Research Questions

Q. How does deuterium labeling impact the chromatographic behavior of 5-Hydroxyindole-3-acetic acid compared to its non-deuterated form?

  • Experimental Design : Perform co-injection experiments using LC-MS/MS to compare retention times (RTs). Deuterated analogs typically exhibit slightly shorter RTs due to reduced hydrogen bonding. For example, this compound may elute 0.2–0.5 minutes earlier than the non-deuterated form (C₁₀H₉NO₃, m/z 191.06 vs. d2: m/z 193.08) . Validate isotopic purity (≥98% deuterium) via high-resolution mass spectrometry (HRMS) to avoid misinterpretation of metabolic studies .

Q. What strategies resolve contradictions in 5-HIAA measurements between UV-HPLC and LC-MS/MS platforms?

  • Data Analysis : Cross-validate using certified reference materials (CRMs). Discrepancies often arise from matrix effects (e.g., urinary pigments interfering with UV detection) or incomplete chromatographic separation of isomers. For LC-MS/MS, use isotope dilution with 5-Hydroxyindole-3-acetic-d5 acid as an internal standard to correct for ion suppression . Report absolute concentrations with method-specific uncertainty intervals .

Q. How can researchers optimize extraction protocols for this compound in complex matrices like fecal or brain tissue?

  • Method Development : For fecal samples, homogenize in cold methanol:water (80:20) to precipitate proteins. Centrifuge at 15,000×g for 10 minutes and filter (0.22 µm) before LC-MS/MS analysis. For brain tissue, use acidified acetonitrile (0.1% formic acid) to stabilize serotonin metabolites and minimize enzymatic degradation . Spike recovery experiments (≥80%) are mandatory to validate extraction efficiency .

Q. What are the implications of inter-lot variability in deuterium enrichment for longitudinal studies?

  • Quality Control : Require certificates of analysis (CoA) for each lot, specifying isotopic purity (e.g., 98% deuterium at the 2,2 positions). Batch effects can skew metabolic flux data; pre-screen lots using NMR or HRMS to confirm labeling consistency . Include lot-specific calibration curves in assays to normalize variability .

Q. Methodological Challenges and Solutions

Q. How to address low recovery rates of this compound in acidic urine samples?

  • Troubleshooting : Adjust urine pH to 6.5–7.0 using ammonium bicarbonate before solid-phase extraction (SPE). Acidic conditions may protonate the carboxylic acid group, reducing SPE column retention. Use hydrophilic-lipophilic balance (HLB) cartridges for improved recovery (>90%) .

Q. What controls are essential when studying 5-HIAA as a serotonin biomarker in disease models?

  • Experimental Controls : Include (1) negative controls (serotonin-depleted diets), (2) positive controls (tryptophan hydroxylase inhibitors), and (3) matrix-matched blanks to exclude background interference. Normalize data to creatinine in urine or total protein in tissue lysates .

Comparison with Similar Compounds

Structural and Functional Analogues

5-Hydroxyindole-3-acetic Acid (5-HIAA)

  • Molecular Formula: C₁₀H₉NO₃.
  • Role : Primary serotonin metabolite implicated in metabolic syndrome and inflammation .
  • Key Differences : Lacks deuterium, making it less suitable for isotopic tracing compared to its deuterated counterpart .

5-Hydroxyindole-2-carboxylic Acid

  • Molecular Formula: C₉H₇NO₃.
  • Structural Variance : Carboxylic acid group at position 2 of the indole ring instead of position 3.
  • Applications : Studied for UV absorption properties; exhibits higher radiosensitivity (hypochromicity at 100 Gy) compared to 5-HIAA .

5-Hydroxyindole-3-acetic Acid-D5

  • Molecular Formula: C₁₀H₄D₅NO₃.
  • Isotopic Profile : Contains five deuterium atoms (positions 2,4,6 of the indole ring and 2,2 of the acetic acid).
  • Utility : Used in advanced metabolic flux studies due to enhanced isotopic labeling .

Physicochemical and Analytical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) CAS Number Key Functional Groups Stability Under Radiation (Hypochromicity at 100 Gy)
5-Hydroxyindole-3-acetic-2,2-d2 acid 193.20 56209-31-5 Phenol, acetic acid (deuterated) Not studied
5-HIAA 191.18 54-16-0 Phenol, acetic acid Moderate
5-Hydroxyindole-2-carboxylic acid 177.16 21598-06-1 Phenol, carboxylic acid High
5-Hydroxyindole-3-acetic Acid-D5 196.23 81587-11-3 Phenol, acetic acid (D5) Not studied

Key Findings:

Radiosensitivity : 5-Hydroxyindole-2-carboxylic acid > 5-HIAA > 5-hydroxyindole .

Isotopic Utility: Deuterated variants (e.g., 2,2-d2 and D5) are critical for minimizing background noise in LC-MS/MS analyses .

Metabolic and Clinical Relevance

  • This compound: Primarily used in research to quantify endogenous 5-HIAA levels in conditions like depression and chronic kidney disease (CKD) .
  • 5-HIAA : Elevated in end-stage kidney disease (ESKD) and correlates with inflammatory markers like hsCRP .

Preparation Methods

Base-Catalyzed Deuterium Exchange with Sodium Deuteroxide

Deuterium incorporation at the α-position of the acetic acid moiety is achieved via base-catalyzed hydrogen–deuterium (H–D) exchange. In this method, 5-hydroxyindole-3-acetic acid is dissolved in a sodium deuteroxide (NaOD)/deuterium oxide (D2O) solution. Prolonged stirring (up to 96 hours) at room temperature enables selective deuteration at the α-carbon, minimizing side reactions.

Reaction Conditions and Optimization

  • Deuterating agent : 0.5–1.0 M NaOD in D2O

  • Temperature : 25–40°C

  • Duration : 72–96 hours

  • Isotopic purity : >99% deuterium incorporation at C-2 and C-2 positions .

Extended reaction durations at lower NaOD concentrations improve isotopic purity by reducing proton back-exchange. For instance, stirring 5-HIAA in 0.5 M NaOD/D2O for 96 hours achieves >99% deuterium incorporation, compared to 95% purity reported for shorter durations . This method avoids harsh conditions that might degrade the hydroxyl or indole groups.

Acid-Catalyzed Deuterium Exchange with Deuterated Sulfuric Acid

Deuterium labeling via acid catalysis employs deuterated sulfuric acid (D2SO4) in deuterated methanol (CD3OD). This approach facilitates rapid H–D exchange at elevated temperatures, targeting the α-hydrogens of the acetic acid side chain.

Protocol and Parameters

  • Catalyst : 20 wt% D2SO4 in CD3OD

  • Temperature : 90°C (reflux)

  • Duration : 3–6 hours

  • Yield : 79–88%

  • Deuterium incorporation : 88% average at C-2 and C-2 positions .

The acidic environment accelerates exchange but requires careful control to prevent side reactions, such as esterification of the carboxylic acid group. For example, heating 5-HIAA in D2SO4/CD3OD at 90°C for 3 hours yields 5-HIAA-d2 with 88% deuterium incorporation, while prolonged heating risks forming methyl ester byproducts .

Oxidation of Deuterated Indole-3-acetic Acid Derivatives

Deuterated 5-HIAA-d2 can be synthesized indirectly by oxidizing deuterated indole-3-acetic acid (IAA-d2). This two-step process involves:

  • Deuteration of IAA : Base-catalyzed H–D exchange of IAA in NaOD/D2O to yield IAA-d2 .

  • Hydroxylation : Oxidative introduction of a hydroxyl group at the indole ring’s 5-position using DMSO/HCl/acetic acid (AcOH) .

Oxidation Step Details

  • Oxidizing agent : DMSO/HCl/AcOH (1:5:10 v/v)

  • Temperature : 25°C

  • Duration : 3 hours

  • Yield : 79% .

This method preserves deuterium at the α-carbon while introducing the hydroxyl group. Nuclear magnetic resonance (NMR) analysis confirms no deuterium loss during oxidation .

Synthesis from Deuterated Building Blocks

An alternative strategy employs deuterated precursors, such as deuterated malonic acid, to construct the acetic acid side chain. This method avoids post-synthetic deuteration, potentially improving yield and purity.

Example Pathway

  • Deuterated malonic ester synthesis : Reaction of malonic acid with deuterated methanol (CD3OD) under acidic conditions.

  • Coupling with 5-hydroxyindole : Alkylation of 5-hydroxyindole with deuterated malonic ester, followed by decarboxylation.

While this route is theoretically viable, literature reports focus on post-synthetic deuteration due to challenges in sourcing or synthesizing deuterated building blocks .

Comparative Analysis of Preparation Methods

Method Catalyst/Reagent Temperature Time Isotopic Purity Yield
Base-catalyzed exchangeNaOD/D2O25–40°C72–96 h>99% 85–90%
Acid-catalyzed exchangeD2SO4/CD3OD90°C3–6 h88% 79–88%
Oxidation of IAA-d2DMSO/HCl/AcOH25°C3 h>99% 79%

Key Findings :

  • Base-catalyzed exchange offers superior isotopic purity (>99%) but requires longer reaction times.

  • Acid-catalyzed methods are faster but slightly compromise purity due to competing esterification .

  • Oxidation of IAA-d2 is efficient but adds synthetic complexity with an extra step .

Challenges and Optimization Strategies

Deuterium Loss During Functionalization

Glucuronidation or esterification steps risk deuterium loss at the α-carbon. For example, coupling 5-HIAA-d2 with benzyl-protected glucose under basic conditions reduces isotopic purity by 10–15% due to H–D exchange . Mitigation involves using neutral or mildly acidic conditions for derivatization.

Purification Techniques

  • Column chromatography : Separates deuterated products from protonated contaminants using silica gel and gradient elution .

  • Preparative HPLC : Achieves >98% purity for analytical applications, albeit with lower throughput .

Applications in Analytical Chemistry

5-HIAA-d2 serves as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) for quantifying endogenous 5-HIAA in biological matrices. Its use corrects for matrix effects and ion suppression, improving assay accuracy .

Properties

IUPAC Name

2,2-dideuterio-2-(5-hydroxy-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/i3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUGKQCEGZLZNO-SMZGMGDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Hydroxyindole-3-acetic-2,2-d2 acid
5-Hydroxyindole-3-acetic-2,2-d2 acid
5-Hydroxyindole-3-acetic-2,2-d2 acid
5-Hydroxyindole-3-acetic-2,2-d2 acid
5-Hydroxyindole-3-acetic-2,2-d2 acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.